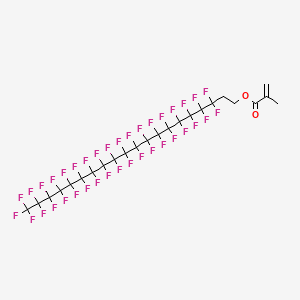
2-Propenoic acid, 2-methyl-, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,20-heptatriacontafluoroeicosyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,20-Heptatriacontafluoroicosyl methacrylate is a fluorinated methacrylate compound. It is known for its unique properties such as high thermal stability, chemical resistance, and hydrophobicity. These characteristics make it an important material in various industrial applications, particularly in coatings, adhesives, and surface treatments.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,20-Heptatriacontafluoroicosyl methacrylate typically involves the reaction of a fluorinated alcohol with methacryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methacryloyl chloride.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced purification techniques such as distillation and recrystallization is essential to obtain a high-purity product.
Types of Reactions:
Polymerization: The compound undergoes free radical polymerization to form polymers with excellent water and oil repellency.
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the methacrylate group.
Common Reagents and Conditions:
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or UV conditions.
Substitution Reactions: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products:
Polymers: The primary product of polymerization is poly(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,20-Heptatriacontafluoroicosyl methacrylate), which exhibits superhydrophobic properties.
Chemistry:
- Used as a monomer in the synthesis of fluorinated polymers with unique surface properties.
Biology:
- Employed in the development of biomaterials with anti-fouling and anti-bacterial surfaces.
Medicine:
- Investigated for use in drug delivery systems due to its ability to form stable, hydrophobic coatings.
Industry:
- Widely used in coatings, adhesives, and surface treatments to impart water and oil repellency.
Mecanismo De Acción
The compound exerts its effects primarily through its fluorinated side chains, which create a low surface energy, hydrophobic surface. This property is crucial in applications requiring water and oil repellency. The methacrylate group allows for polymerization, enabling the formation of durable coatings and materials.
Comparación Con Compuestos Similares
- 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl methacrylate
- 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl methacrylate
- 2,2,3,3,4,4,5,5-Octafluoropentyl methacrylate
Uniqueness: 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,20-Heptatriacontafluoroicosyl methacrylate stands out due to its longer fluorinated side chain, which enhances its hydrophobic and oleophobic properties compared to shorter-chain analogs. This makes it particularly effective in applications requiring extreme water and oil repellency.
Propiedades
Número CAS |
65104-66-7 |
|---|---|
Fórmula molecular |
C24H9F37O2 C18F37CH2CH2OC(O)C(CH3)=CH2 |
Peso molecular |
1032.3 g/mol |
Nombre IUPAC |
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,20-heptatriacontafluoroicosyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C24H9F37O2/c1-5(2)6(62)63-4-3-7(25,26)8(27,28)9(29,30)10(31,32)11(33,34)12(35,36)13(37,38)14(39,40)15(41,42)16(43,44)17(45,46)18(47,48)19(49,50)20(51,52)21(53,54)22(55,56)23(57,58)24(59,60)61/h1,3-4H2,2H3 |
Clave InChI |
OWAQRMVKMUUGIA-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(=O)OCCC(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


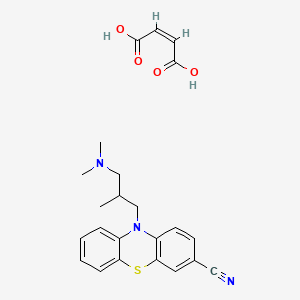
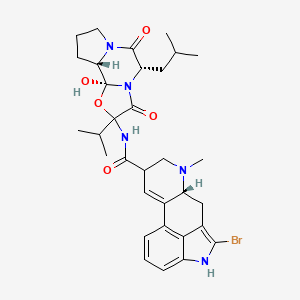
![3-[4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]phenyl]-7-hydroxy-4H-1-benzopyran-4-one](/img/structure/B15289679.png)

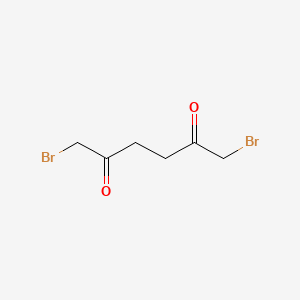
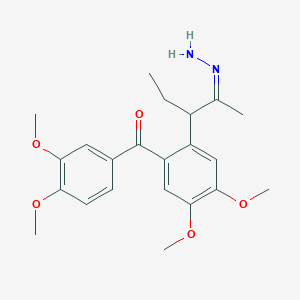
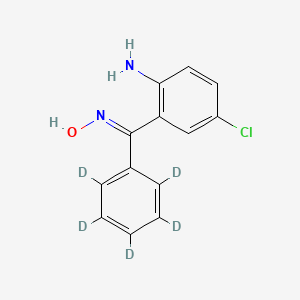
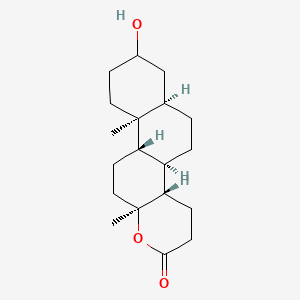
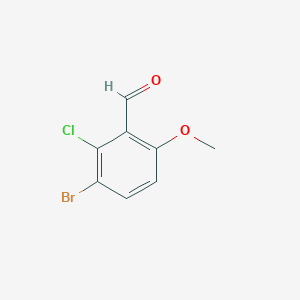
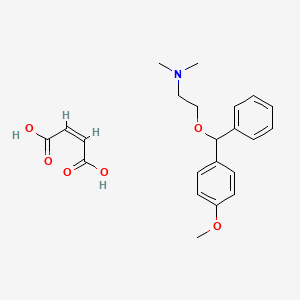
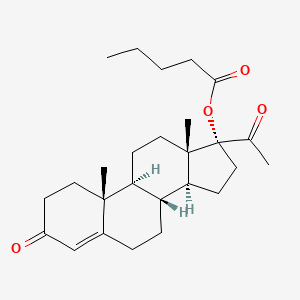

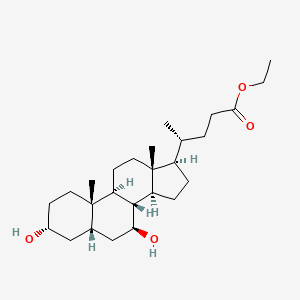
![(2S)-6-amino-2-[[(2S)-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid;hydrochloride](/img/structure/B15289738.png)
